5-(4-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperazine-1-carbonyl)pyrrolidin-2-one
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Overview
Description
5-(4-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperazine-1-carbonyl)pyrrolidin-2-one is a complex organic compound featuring a pyrazole and pyrimidine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperazine-1-carbonyl)pyrrolidin-2-one typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the pyrazole and pyrimidine rings, followed by their coupling with piperazine and pyrrolidinone units. Common reagents used in these reactions include hydrazine, pyrimidine derivatives, and various coupling agents .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and solvent systems to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-(4-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperazine-1-carbonyl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its pharmacological properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl groups .
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules.
Biology: It has shown promising activity against various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 5-(4-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperazine-1-carbonyl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s pyrazole and pyrimidine moieties are crucial for its binding affinity and selectivity. These interactions can modulate various biochemical pathways, leading to the observed pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar core structure and have been studied for their potential as CDK2 inhibitors.
Hydrazine-coupled pyrazoles: These derivatives have shown significant antileishmanial and antimalarial activities.
Uniqueness
5-(4-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperazine-1-carbonyl)pyrrolidin-2-one stands out due to its unique combination of pyrazole and pyrimidine moieties, which contribute to its diverse pharmacological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for various scientific research applications .
Properties
IUPAC Name |
5-[4-(6-pyrazol-1-ylpyrimidin-4-yl)piperazine-1-carbonyl]pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N7O2/c24-15-3-2-12(20-15)16(25)22-8-6-21(7-9-22)13-10-14(18-11-17-13)23-5-1-4-19-23/h1,4-5,10-12H,2-3,6-9H2,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMPVYIUZBAPTQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1C(=O)N2CCN(CC2)C3=NC=NC(=C3)N4C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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